molecular formula C7H8N6 B12863448 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine

Katalognummer: B12863448
Molekulargewicht: 176.18 g/mol
InChI-Schlüssel: JSFOWGHUWZIIER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine is a heterocyclic compound that features both pyrazole and tetrazine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine typically involves the reaction of 3,5-dimethylpyrazole with a tetrazine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the tetrazine ring .

Wissenschaftliche Forschungsanwendungen

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine is unique due to its combination of pyrazole and tetrazine rings, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H8N6

Molekulargewicht

176.18 g/mol

IUPAC-Name

3-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine

InChI

InChI=1S/C7H8N6/c1-5-3-6(2)13(12-5)7-10-8-4-9-11-7/h3-4H,1-2H3

InChI-Schlüssel

JSFOWGHUWZIIER-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NN1C2=NN=CN=N2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.